4-(3-methyl-1H-pyrazol-1-yl)phenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-(3-methylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C10H10N2O/c1-8-6-7-12(11-8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 |
InChI Key |
MNEPJJVDHAZMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 4 3 Methyl 1h Pyrazol 1 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would identify the number of unique proton environments, their electronic surroundings, and their proximity to other protons. For 4-(3-methyl-1H-pyrazol-1-yl)phenol, this would involve characterizing the signals from the methyl group, the pyrazole (B372694) ring protons, and the protons on the phenolic ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be crucial for assigning each proton to its specific position in the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the complete mapping of the carbon skeleton. The chemical shifts would differentiate between the methyl carbon, the sp² carbons of the pyrazole and phenol (B47542) rings, and the carbon atom bonded to the hydroxyl group.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional NMR techniques are essential for unambiguously assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the pyrazole and phenol rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), linking the proton signals to their corresponding carbons.
Infrared (IR) Spectroscopy for Vibrational Mode Assignments
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol group, C-H stretches of the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic rings, and C-O stretching.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, high-resolution mass spectrometry would confirm the exact molecular formula (C₁₀H₁₀N₂O). The fragmentation pattern would offer additional structural clues by showing how the molecule breaks apart, which can help to confirm the connectivity of the pyrazole and phenol rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the conjugated system formed by the pyrazole and phenol rings. The wavelength of maximum absorbance (λmax) would be characteristic of this specific chromophore.
Without access to published experimental data for this compound, the creation of detailed data tables and an in-depth discussion of its spectroscopic properties is not possible. Further research or experimental work would be required to generate the necessary information for a comprehensive analysis.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides invaluable information on molecular conformation, including bond lengths, bond angles, and torsional angles, which define the shape of the molecule in the solid state. Furthermore, it elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern how molecules are packed in the crystal lattice.
For this compound, such a study would reveal the planarity of the pyrazole and phenol rings and the dihedral angle between them. It would also identify key intermolecular interactions, for instance, hydrogen bonds involving the phenolic hydroxyl group and the nitrogen atoms of the pyrazole ring, which are critical in understanding the compound's supramolecular architecture.
Despite a thorough search of scientific databases for crystallographic information on this compound (CAS No. 83430-96-0), specific experimental data from X-ray diffraction studies, including crystal system, space group, unit cell dimensions, and details of intermolecular contacts, could not be located.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed empirical formula. This comparison is essential for verifying the purity and confirming the elemental composition of a newly synthesized compound.
The empirical formula for this compound is C₁₀H₁₀N₂O. The theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 68.95 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 5.80 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.09 |
| Oxygen | O | 16.00 | 1 | 16.00 | 9.19 |
| Total | 174.21 | 100.00 |
A search of the available scientific literature did not yield specific published reports containing the results of elemental analysis for this compound that would allow for a comparison between experimental and theoretical values.
Computational and Theoretical Investigations of 4 3 Methyl 1h Pyrazol 1 Yl Phenol
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the geometric and electronic properties of molecules. For compounds like 4-(3-methyl-1H-pyrazol-1-yl)phenol, DFT calculations, often using functionals like B3LYP, are instrumental in understanding its fundamental characteristics.
Optimized Molecular Geometry and Conformational Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). This process involves calculating bond lengths, bond angles, and dihedral angles.
For this compound, the geometry would be determined by the spatial arrangement of the phenol (B47542) ring relative to the 3-methyl-pyrazole ring. The key dihedral angle would be that which describes the twist between the two aromatic rings. Studies on similar bi-aryl systems suggest that while a fully planar conformation might maximize π-electron delocalization, steric hindrance between hydrogen atoms on the rings can lead to a non-planar (twisted) ground state geometry. For instance, in a related compound, 4-methyl-5-phenyl-1H-pyrazol-3(2H)-one, the dihedral angle between the pyrazole (B372694) and phenyl rings is observed to be between 36.67° and 41.19°. nih.gov In another case, involving 3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]-2-propenal, the pyrazole and methylphenyl rings are nearly co-planar, with a small dihedral angle of 4.50°. nih.gov
Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative based on related structures) This table is illustrative. Specific calculated values for this molecule are not available in the cited literature.
| Parameter | Predicted Value Range | Related Compound Data |
|---|---|---|
| Bond Lengths (Å) | ||
| C-O (Phenol) | ~1.36 Å | Phenol: 1.367 Å ijaemr.com |
| O-H (Phenol) | ~0.96 Å | Phenol: ~0.96 Å ijaemr.com |
| C-N (Pyrazole-Phenyl) | ~1.42 Å | - |
| N-N (Pyrazole) | ~1.35 Å | 3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]-2-propenal: 1.360 Å nih.gov |
| C=N (Pyrazole) | ~1.32 Å | 3-[3-(4-methylphenyl)-1H-pyrazol-1-yl]-2-propenal: 1.321 Å nih.gov |
| **Bond Angles (°) ** | ||
| C-O-H (Phenol) | ~109° | Phenol: 109.9° ijaemr.com |
| C-N-N (Pyrazole) | ~112° | - |
| **Dihedral Angle (°) ** |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, particularly the oxygen atom. The LUMO is likely distributed over the pyrazole ring and the connecting C-N bond. The presence of both an electron-donating phenol group and an electron-accepting pyrazole moiety suggests that the molecule could have a relatively small HOMO-LUMO gap, indicating potential for intramolecular charge transfer (ICT).
Computational studies on phenol have reported a HOMO-LUMO gap of approximately 0.216 eV. ijaemr.com For 3-methyl-1-phenylpyrazole, the gap is reported as -0.284 eV (note: the sign convention can vary). researchgate.net These values suggest that the title compound would also possess a small energy gap, indicative of a chemically reactive molecule. researchgate.net
Table 2: Frontier Molecular Orbital (FMO) Data (Illustrative) This table is illustrative. Specific calculated values for this molecule are not available in the cited literature.
| Parameter | Predicted Value Range (eV) | Related Compound Data (eV) |
|---|---|---|
| E(HOMO) | -5.0 to -6.5 | 3-methyl-1-phenylpyrazole: -0.3316 (value as reported) researchgate.net |
| E(LUMO) | -1.0 to -2.5 | 3-methyl-1-phenylpyrazole: -0.0472 (value as reported) researchgate.net |
| Energy Gap (ΔE) | 3.0 to 5.0 | Phenol: 0.216 ijaemr.com |
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.net
In this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the phenolic oxygen atom and the nitrogen atoms of the pyrazole ring, making them the primary sites for electrophilic attack or hydrogen bonding. researchgate.netnih.gov The most positive potential (blue) would be located around the hydroxyl hydrogen atom, identifying it as the main site for nucleophilic attack. The aromatic protons would also exhibit some positive potential.
Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer and electron delocalization by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of intramolecular charge transfer (ICT). A higher E(2) value indicates a stronger interaction and greater delocalization.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Theoretical vibrational analysis is performed to calculate the frequencies and intensities of vibrational modes, which can then be compared with experimental data from Infrared (IR) and Raman spectroscopy. msu.edu DFT calculations are widely used for this purpose, and the calculated frequencies are often scaled by a factor (typically around 0.96 for B3LYP) to correct for anharmonicity and other systematic errors. ijaemr.com
For this compound, the calculated IR spectrum would show characteristic vibrational modes for both the phenol and pyrazole moieties.
Table 3: Predicted Vibrational Frequencies for this compound (Illustrative) This table is illustrative. Specific calculated values for this molecule are not available in the cited literature.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Related Compound Data (cm⁻¹) |
|---|---|---|
| O-H stretch (Phenol) | 3600 - 3400 | Phenol: ~3657 (experimental) ijaemr.com |
| C-H stretch (Aromatic) | 3100 - 3000 | Phenol: 3081-3026 (calculated) ijaemr.com |
| C-H stretch (Methyl) | 3000 - 2900 | - |
| C=C stretch (Aromatic) | 1600 - 1450 | Phenol: ~1600-1470 ijaemr.com |
| C-O stretch (Phenol) | 1280 - 1220 | Phenol: 1280 (calculated) ijaemr.com |
Prediction of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.net Computational chemistry can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β₀) is a key measure of a molecule's potential for second-harmonic generation. Molecules with significant intramolecular charge transfer, often possessing electron donor and acceptor groups connected by a π-conjugated system, tend to exhibit large β₀ values.
The structure of this compound, with its electron-donating phenol group and electron-accepting pyrazole ring, suggests it could possess NLO properties. The charge transfer from the phenol to the pyrazole ring would lead to a large change in dipole moment upon excitation, a key requirement for a high β₀ value. Computational studies on similar donor-acceptor pyrazole derivatives have shown them to be promising candidates for NLO applications. nih.gov The calculation of β₀ for the title compound would provide a quantitative measure of this potential.
Solvent Effects on Electronic and Spectroscopic Properties (e.g., using PCM models)
No specific studies were identified that investigated the effect of different solvents on the electronic and spectroscopic properties, such as absorption spectra, dipole moments, and electronic transitions, of this compound using PCM or similar continuum solvation models. While the PCM approach is a common and effective method for modeling solvent effects on molecular properties, published research applying this technique to the title compound could not be located.
Advanced Quantum Chemical Studies (e.g., MP2, Coupled Cluster)
There is a lack of published research utilizing advanced, high-accuracy quantum chemical methods such as MP2 or Coupled Cluster (CC) theory to investigate the properties of this compound. wikipedia.orgaps.orgscispace.com These methods are known for providing a high level of theoretical accuracy for molecular structures, energies, and other properties, but their computational cost often limits their application to smaller molecules or systems of particular interest. wikipedia.orgaps.orgscispace.com At present, no such detailed computational analyses for this compound have been reported in the scientific literature.
Reactivity and Chemical Transformations of 4 3 Methyl 1h Pyrazol 1 Yl Phenol
Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution. The presence of two nitrogen atoms within the ring influences the electron density and, consequently, the position of substitution. In general, electrophilic attack on the pyrazole ring is favored at the C4 position, which has the highest electron density. chemicalbook.compharmaguideline.com The substitution pattern is also influenced by the reaction conditions and the nature of the electrophile.
The phenol (B47542) ring, being activated by the hydroxyl group, is also susceptible to electrophilic attack, primarily at the ortho and para positions relative to the hydroxyl group. However, since the para position is already substituted by the pyrazole ring, electrophilic substitution on the phenol ring would be directed to the ortho positions. The relative reactivity of the pyrazole versus the phenol ring towards electrophiles would depend on the specific reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. While specific studies on 4-(3-methyl-1H-pyrazol-1-yl)phenol are not extensively detailed in the reviewed literature, the reactivity can be inferred from the behavior of related pyrazole and phenol compounds. For instance, the nitration of phenols is a well-established reaction, often yielding a mixture of ortho and para isomers. ijcce.ac.irkhanacademy.orgresearchgate.net In the case of this compound, nitration would be expected to occur on the phenol ring at the positions ortho to the hydroxyl group and on the pyrazole ring at the C4 position. The regioselectivity can often be controlled by the choice of nitrating agent and reaction conditions. google.com Similarly, halogenation of pyrazoles is a common transformation, typically occurring at the C4 position. researchgate.net
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site of reactivity in this compound, participating in reactions such as alkylation and acylation, and playing a crucial role in the formation of non-covalent structures.
Alkylation and Acylation Reactions
The hydroxyl group of this compound can be readily alkylated to form the corresponding ether. This O-alkylation is a common transformation for phenols and can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the phenol. rsc.org The direct alkylation of related heterocyclic compounds has been shown to sometimes yield a mixture of N- and O-alkylated products, depending on the substrate and reaction conditions. acs.org
Similarly, acylation of the phenolic hydroxyl group can be performed to yield the corresponding ester. This is often carried out using acyl chlorides or anhydrides in the presence of a base. In related pyrazolone (B3327878) systems, selective C-acylation at the C4 position can be a competing reaction, and the regioselectivity (O-acylation vs. C-acylation) can be controlled by the reaction conditions. rsc.org
Modifications and Derivatizations at the Methyl Substituent
Heterocyclic Ring Opening and Rearrangement Reactions
The pyrazole ring is generally stable due to its aromatic character. However, under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, deprotonation at the C3 position in the presence of a strong base can lead to ring opening. pharmaguideline.com The reaction of pyrazolines with certain reagents can also induce ring opening. acs.org
Rearrangement reactions of pyrazoles are also known, although less common. The Buchner method for pyrazole synthesis, for example, involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648), which can be considered a type of ring-forming rearrangement. colab.wsmdpi.com More complex rearrangements can be initiated by cycloaddition reactions, leading to the formation of new heterocyclic systems. acs.orgresearchgate.net While direct evidence for ring opening or rearrangement of this compound is scarce, the inherent reactivity of the pyrazole nucleus suggests that such transformations could be possible under specific synthetic protocols.
Condensation and Cycloaddition Reactions to Form Complex Architectures
The versatile structure of this compound and its tautomeric forms, particularly the pyrazolone form, makes it a valuable building block for the synthesis of more complex molecular architectures through condensation and cycloaddition reactions.
A prominent example is the condensation reaction of the related 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with various aromatic aldehydes. This reaction, often carried out in the presence of a catalyst, leads to the formation of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). nih.govsemnan.ac.irresearchgate.netresearchgate.netrsc.orgnih.gov This type of condensation is a powerful tool for creating larger, often biologically active, molecules. When the aldehyde contains a hydroxyl group, as in 4-hydroxybenzaldehyde, the resulting bis-pyrazole derivative incorporates this additional functionality. nih.gov
The pyrazole moiety can also participate in cycloaddition reactions. For example, pyrazoles can be synthesized via [3+2] cycloaddition reactions between a nitrile imine and an alkyne. acs.orgrsc.org While this is a synthetic route to pyrazoles, the pyrazole ring itself can be a component in other cycloaddition reactions. For instance, pyrazole-substituted dienes or dienophiles can be used in Diels-Alder reactions to construct more elaborate cyclic systems. The reactivity in these reactions is governed by the electronic properties of the pyrazole ring and any other substituents present.
Furthermore, multicomponent reactions involving pyrazolone precursors, aldehydes, and other nucleophiles can lead to the formation of fused heterocyclic systems like dihydropyrano[2,3-c]pyrazoles. nih.gov These reactions highlight the utility of pyrazole derivatives in combinatorial chemistry for the rapid generation of diverse molecular scaffolds.
Coordination Chemistry of 4 3 Methyl 1h Pyrazol 1 Yl Phenol As a Ligand
Ligand Design Principles and Potential Binding Modes of Pyrazole-Phenol Scaffolds
The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and properties. Pyrazole-phenol scaffolds, such as 4-(3-methyl-1H-pyrazol-1-yl)phenol, are designed to combine the well-established coordination ability of the pyrazole (B372694) ring with the versatile binding of a phenolate (B1203915) group.
The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The pyridine-like nitrogen atom (N2) readily donates its lone pair of electrons to a metal center. The phenol (B47542) group, upon deprotonation to a phenolate, provides a potent anionic oxygen donor. The strategic placement of the phenol group on the pyrazole ring, as in the target molecule, creates a chelating ligand that can form stable five- or six-membered rings with a metal ion.
Pyrazole-based ligands can adopt several coordination modes. In its neutral form, this compound can act as a monodentate ligand, coordinating to a metal center exclusively through the pyridine-like nitrogen atom of the pyrazole ring.
Upon deprotonation of the phenolic proton, the ligand becomes an anionic species and can exhibit more complex binding behaviors. The most common mode for pyrazole-phenol scaffolds is as a bidentate chelating ligand. In this mode, it binds to a single metal center through both the pyrazolic nitrogen and the phenolate oxygen, forming a stable chelate ring.
Furthermore, the pyrazole ring itself can act as a bridge between two metal centers. The deprotonated pyrazolate anion is an excellent exo-bidentate ligand, linking two metal ions and facilitating the formation of di- or polynuclear complexes. This bridging capability is crucial in the design of molecular magnets and metal-organic frameworks (MOFs). Therefore, this compound can potentially act as a bridging ligand, connecting metal centers through the pyrazole ring while the phenolate group coordinates to one of the metals.
Substituents on the pyrazole and phenol rings play a critical role in modulating the electronic and steric properties of the ligand, which in turn influences the properties of the resulting metal complexes.
Electronic Effects: The methyl group (-CH₃) at the 3-position of the pyrazole ring is an electron-donating group. This increases the electron density on the pyrazole ring, enhancing the basicity and donor strength of the coordinating nitrogen atom. This can lead to stronger metal-ligand bonds.
Steric Effects: The methyl group also introduces steric bulk near the coordination site. While a single methyl group is relatively small, larger substituents can influence the coordination geometry around the metal ion, favoring certain stereochemistries and potentially limiting the number of ligands that can coordinate.
Phenolic Substituents: Substituents on the phenol ring (though absent in the parent compound) would primarily alter the acidity (pKa) of the phenolic proton. Electron-withdrawing groups would make the phenol more acidic and easier to deprotonate, while electron-donating groups would have the opposite effect. This can be a useful tool for tuning the conditions required for complex formation.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with pyrazole-phenol ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure.
While specific studies on the transition metal complexes of this compound are not extensively documented in the cited literature, the synthesis of complexes with analogous ligands is well-established. For example, complexes of ligands like 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized and structurally characterized. rsc.org The general procedure involves dissolving the ligand and a metal salt (e.g., CdCl₂, CoCl₂) in a solvent such as ethanol (B145695) or DMF and heating the mixture, often under solvothermal conditions. rsc.org Single crystals suitable for X-ray diffraction can typically be obtained by slow evaporation of the solvent or by cooling the reaction mixture. nih.gov
For instance, the synthesis of related 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) involves a one-pot condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes, demonstrating the synthetic accessibility of complex pyrazole-based structures. nih.govnih.gov
The coordination geometry of metal complexes with pyrazole-phenol type ligands is diverse and depends on the metal ion, its oxidation state, and the ligand-to-metal ratio. Common geometries include octahedral, distorted octahedral, and square planar. researchgate.netscirp.orgacs.org
For example, in mononuclear complexes where two bidentate pyrazole-phenol ligands coordinate to a metal(II) ion, an octahedral geometry is often completed by two additional solvent molecules (e.g., water, ethanol). rsc.orgacs.org In the case of the related ligand 3-methyl-1H-pyrazole-4-carboxylic acid, a mononuclear cadmium complex, [Cd(HMPCA)₂(H₂O)₄], was found to have an octahedral geometry with the two pyrazole ligands in a trans configuration and four water molecules occupying the remaining sites. rsc.org
In polynuclear complexes, the pyrazolate bridge dictates the stereochemistry. Doubly-bridged M(μ-pz)₂M cores are common and can adopt planar or puckered "boat" conformations, influencing the distance and magnetic coupling between the metal centers.
A representative crystal structure of a related compound, 4-[tris(1H-pyrazol-1-yl)methyl]phenol, provides insight into the solid-state interactions. nih.gov Although this is a tripodal ligand rather than a simple pyrazole-phenol, the data highlights the importance of hydrogen bonding and π–π stacking in the crystal packing. nih.gov
Table 1: Crystallographic Data for the Related Compound 4-[tris(1H-pyrazol-1-yl)methyl]phenol nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₄N₆O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5065 (17) |
| b (Å) | 8.6829 (17) |
| c (Å) | 10.815 (2) |
| α (°) | 96.97 (3) |
| β (°) | 91.51 (2) |
| γ (°) | 109.40 (3) |
| Volume (ų) | 746.0 (3) |
| Z | 2 |
This interactive table provides crystallographic data for a related tripodal phenol-pyrazole ligand, illustrating typical structural parameters.
Electronic and Magnetic Properties of Metal-Pyrazole Complexes
The electronic and magnetic properties of complexes containing pyrazole-based ligands are a significant area of research, particularly for polynuclear systems.
The electronic spectra of these complexes are characterized by d-d transitions within the metal center and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands provide information about the coordination environment and the nature of the metal-ligand bonding.
The magnetic properties of these complexes are highly dependent on the nature of the bridging ligands between metal centers. When two paramagnetic metal ions are bridged by a pyrazolate group, magnetic exchange interactions can occur. The nature of this interaction (ferromagnetic or antiferromagnetic) and its strength are determined by the geometry of the bridge and the metal-metal distance.
Ligand Field Effects and Electronic Absorption Spectra
The coordination of this compound to a transition metal ion induces splitting of the metal's d-orbitals, a phenomenon described by ligand field theory. youtube.com The magnitude of this splitting, and consequently the color and electronic properties of the resulting complex, is influenced by the nature of the ligand and the geometry of the complex. The electronic absorption spectra of these complexes provide valuable information about the d-d transitions and charge transfer bands. uomustansiriyah.edu.iqslideshare.netinflibnet.ac.indalalinstitute.com
The UV-Vis spectra of transition metal complexes with pyrazole-containing ligands typically exhibit bands corresponding to π-π* and n-π* transitions within the ligand itself, as well as d-d transitions and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands involving the metal center. researchgate.netresearchgate.netlibretexts.orglibretexts.orgresearchgate.net The d-d transitions are often weak due to being Laporte forbidden, but they are crucial for determining the ligand field splitting energy (Δ). hhrc.ac.in
Table 1: General Electronic Spectral Features of Transition Metal Complexes with Pyrazole-Phenol Type Ligands
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |
| Ligand (π → π) | 200 - 300 | High | Intra-ligand electronic transition within the aromatic pyrazole and phenol rings. |
| Ligand (n → π) | 300 - 400 | Moderate | Intra-ligand transition involving non-bonding electrons on N or O atoms. |
| d-d Transitions | 400 - 800 | Low | Electronic transitions between the split d-orbitals of the metal ion. |
| Charge Transfer | 250 - 500 | Very High | Electron transfer from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). libretexts.org |
Note: The exact positions and intensities of these bands are highly dependent on the specific metal, its oxidation state, and the coordination environment.
Investigation of Magnetic Exchange Interactions in Multinuclear Complexes
The this compound ligand is well-suited for the construction of multinuclear metal complexes, where the pyrazolate or phenolate groups can act as bridging ligands between two or more metal centers. In such systems, magnetic exchange interactions can occur between the paramagnetic metal ions, mediated by the bridging ligands. These interactions can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment of spins).
The nature and strength of the magnetic coupling are dependent on several factors, including the distance between the metal centers, the bridging angle, and the nature of the orbitals involved in the exchange pathway. researchgate.net Pyrazolate-bridged complexes have been shown to exhibit both ferromagnetic and antiferromagnetic interactions. researchgate.net
For example, studies on pyrazole-bridged dinuclear metal complexes have explored the possibility of intramolecular ferromagnetic interactions. researchgate.net Furthermore, research on radical-bridged trinuclear nickel complexes with tris(pyrazolyl)borate ligands has demonstrated strong magnetic exchange coupling that persists at room temperature. rsc.orgmit.edunih.govx-mol.com These findings suggest that multinuclear complexes incorporating the this compound ligand could exhibit interesting and tunable magnetic properties.
Table 2: Factors Influencing Magnetic Exchange in Polynuclear Pyrazole-Phenol Complexes
| Factor | Influence on Magnetic Exchange |
| Metal-Metal Distance | Shorter distances generally lead to stronger interactions. |
| Bridging Ligand | The nature of the bridging group (e.g., pyrazolate, phenolate) and its substituents affects the efficiency of the exchange pathway. |
| Bridging Angle | The angle at the bridging atom significantly influences the overlap of magnetic orbitals and thus the sign and magnitude of the exchange coupling constant (J). |
| Metal Ion Orbitals | The symmetry and occupancy of the metal d-orbitals involved in the interaction are critical. |
Catalytic Applications of Metal-Pyrazole Complexes
Metal complexes containing pyrazole-based ligands have emerged as versatile catalysts for a variety of organic transformations. chemscene.comulisboa.pt The electronic and steric properties of the pyrazole ligand can be readily tuned, allowing for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complex.
Role in Organic Transformations and Reaction Rate Enhancement
Complexes of this compound are expected to exhibit catalytic activity in a range of organic reactions. The presence of both a "hard" phenol oxygen donor and a "softer" pyrazole nitrogen donor allows for the coordination of a variety of metal ions, which can then act as Lewis acids to activate substrates.
Research on related pyrazole-based systems has demonstrated their efficacy in several catalytic processes:
Oxidation Reactions: Copper complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. bohrium.com Tris(pyrazol-1-yl)methane metal complexes are also effective catalysts for the mild oxidative functionalization of alkanes, alkenes, and ketones. epa.gov
Carbon-Dioxide Utilization: A pyrazole-based microporous organic polymer supporting silver nanoparticles has been developed for the efficient carboxylation of terminal alkynes with CO₂. acs.org
In Vivo Catalysis: Metal complexes are being explored for catalytic reactions within living cells, opening up new avenues for therapeutic and imaging applications. nih.gov
Table 3: Examples of Catalytic Applications of Metal-Pyrazole Complexes
| Catalytic Reaction | Metal | Ligand Type | Reference |
| Catechol Oxidation | Copper | Pyrazole-based | bohrium.com |
| Alkyne Carboxylation | Silver | Pyrazole-based MOP | acs.org |
| Alkane/Alkenone Oxidation | Various | Tris(pyrazol-1-yl)methane | epa.gov |
Enantioselective Catalysis (if applicable)
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. nih.govyoutube.com Pyrazole-containing scaffolds have been successfully incorporated into chiral ligands for a variety of enantioselective transformations. rsc.org
While there are no specific reports on the use of this compound in enantioselective catalysis, the principles of chiral ligand design can be applied to this system. By introducing chiral centers into the ligand framework, for example, at the methyl position of the pyrazole ring or by derivatizing the phenol group with a chiral moiety, it would be possible to create chiral versions of this ligand.
These chiral ligands could then be coordinated to metal ions to generate catalysts for asymmetric reactions. For instance, chiral pyrazole-containing ligands have been employed in:
Palladium-catalyzed asymmetric allylic alkylation/amination. rsc.org
Rhodium-catalyzed asymmetric 1,4-addition. rsc.org
Cobalt-catalyzed asymmetric hydrogenation. researchgate.net
Organocatalytic amination of 4-substituted pyrazolones. acs.org
The modular nature of pyrazole synthesis would allow for the systematic variation of steric and electronic properties to optimize enantioselectivity for a specific reaction. mdpi.comnih.govnih.gov
Molecular Interactions and Advanced Applications of 4 3 Methyl 1h Pyrazol 1 Yl Phenol Derivatives
Molecular Recognition and Sensing Capabilities in Analytical Chemistry
The inherent properties of the pyrazole (B372694) scaffold make it an excellent foundation for the development of chemosensors. These sensors are designed to selectively bind to specific analytes, resulting in a detectable signal.
Design Principles for Pyrazole-Based Chemosensors
The design of effective pyrazole-based chemosensors is a strategic process that involves the integration of several key components to achieve high sensitivity and selectivity for a target analyte. rsc.org A typical chemosensor consists of a receptor, which is responsible for the selective binding of the analyte, an active unit that undergoes a change in its properties upon binding, and occasionally a spacer that modulates the geometry and electronic communication between the receptor and the active unit. rsc.org The pyrazole ring itself can act as a crucial part of the receptor due to its two adjacent nitrogen atoms, one of which is a pyridine-type proton acceptor and the other a pyrrole-type proton donor, allowing for effective cation binding. rsc.org
A primary design principle involves the strategic combination of the pyrazole moiety with various functional groups that can enhance complexing behavior and photophysical properties. nih.gov These functional groups often act as chromogenic or fluorogenic units, leading to a visible color change or a change in fluorescence upon analyte binding. nih.govrsc.org The versatility of pyrazole chemistry allows for a wide range of substitutions, enabling the fine-tuning of the sensor's properties for specific applications. nih.gov For instance, the introduction of different substituents on the pyrazole ring or on attached aryl rings can influence the sensor's selectivity and sensitivity towards different metal ions. rsc.org The electron-donor ability of the pyrazole moiety is a key property that can be exploited to induce significant changes in the photophysical behavior of the chemosensor upon interaction with an analyte. rsc.org
Mechanisms of Selective Analyte Detection (e.g., metal ions)
Derivatives of pyrazole have demonstrated remarkable selectivity in the detection of various metal ions, a critical aspect for applications in environmental monitoring and biological systems. The mechanisms behind this selectivity are rooted in the specific electronic and structural interactions between the pyrazole-based ligand and the metal ion.
Commonly employed sensing mechanisms include:
Photoinduced Electron Transfer (PET): In the absence of the target ion, the fluorescence of the sensor is often quenched due to an electron transfer from the receptor to the fluorophore. Upon binding of the metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response. rsc.orgsemanticscholar.org
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the sensor molecule, leading to a shift in the absorption or emission spectra. rsc.org
Metal-Ligand Charge Transfer (MLCT): This mechanism involves the transfer of an electron from the metal ion to the ligand or vice versa upon complexation, often resulting in a color change. rsc.org
Chelation-Enhanced Fluorescence (CHEF): The formation of a rigid complex between the sensor and the metal ion can restrict intramolecular rotations and vibrations, leading to a significant increase in fluorescence quantum yield. rsc.org
For example, a pyridine–pyrazole-based chemosensor was designed for the selective recognition of Al³⁺ ions, where the coordination with the metal ion led to both colorimetric and fluorescent changes. nih.gov Similarly, other pyrazole derivatives have been developed for the highly selective detection of Hg²⁺, Cu²⁺, Fe³⁺, Zn²⁺, and Cd²⁺ ions, often with the ability to distinguish between ions with similar properties. nih.govsemanticscholar.orgrsc.orgconsensus.appnih.gov The pyrazole moiety plays a central role in these interactions, acting as a coordination point that facilitates the selective binding and subsequent signaling event. nih.gov
Fluorescent and Colorimetric Sensing Modalities
The versatility of pyrazole derivatives has led to the development of both fluorescent and colorimetric sensors.
Fluorescent Sensors: These sensors report the presence of an analyte through a change in their fluorescence properties. This can manifest as a "turn-on" response, where fluorescence is initiated or significantly enhanced, or a "turn-off" response, where fluorescence is quenched upon analyte binding. rsc.orgrsc.org For instance, a novel pyrazole sensor demonstrated a 30-fold increase in fluorescence emission at 465 nm specifically in the presence of Fe³⁺ ions, with a very low limit of detection of 0.025 μM. semanticscholar.orgrsc.org Another pyrazole derivative exhibited a 20-fold increase in fluorescence at 480 nm upon binding to Zn²⁺. semanticscholar.orgrsc.org The choice between a "turn-on" and "turn-off" mechanism can be tuned by modifying the substituents on the pyrazole-based sensor. rsc.org These fluorescent probes are particularly valuable for bioimaging applications due to their high sensitivity and the ability to provide dynamic information about the localization and quantity of ions within living cells. rsc.orgnih.gov
Colorimetric Sensors: These sensors provide a response that is visible to the naked eye, typically a change in color, upon interaction with the target analyte. This makes them highly practical for rapid and cost-effective in-field analysis. nih.gov For example, a pyrazole-based chemosensor was developed for the colorimetric detection of Cu²⁺ ions, where the complexation resulted in an immediate color change from yellow to brown. nih.govnih.gov The detection limit for Cu²⁺ with this sensor was found to be 1.6 μM, which is well below the World Health Organization's recommended limit in drinking water. nih.gov The design of these sensors often leverages the formation of metal-ligand charge transfer complexes that absorb light in the visible region. nih.gov
Investigation of Biological Mechanistic Pathways and Molecular Interactions
The structural framework of 4-(3-methyl-1H-pyrazol-1-yl)phenol derivatives makes them attractive candidates for interacting with biological macromolecules, leading to their investigation as potential modulators of enzyme activity and protein function.
Enzyme Inhibition Mechanism Studies (e.g., xanthine (B1682287) oxidase, arylamine N-acetyltransferase)
Xanthine Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its overactivity is linked to conditions like hyperuricemia and has been identified as a potential target in cancer therapy. nih.gov Pyrazole derivatives have emerged as promising inhibitors of this enzyme. nih.gov In one study, a series of pyrazolyl analogues were synthesized and evaluated for their XO inhibitory activity. One derivative, in particular, displayed potent xanthine oxidase inhibition with an IC₅₀ value of 0.83 μM. nih.govnih.gov Kinetic studies of a pyrazolone (B3327878) derivative revealed a mixed-type inhibition of xanthine oxidase, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nbuv.gov.ua
Arylamine N-acetyltransferase (NAT) Inhibition: Arylamine N-acetyltransferases are enzymes involved in the metabolism of various drugs and carcinogens. A series of 3,5-diaryl-1H-pyrazoles have been designed and synthesized as specific inhibitors of prokaryotic NAT enzymes. nih.gov These compounds were developed based on a hit compound identified from a high-throughput screen and have shown potential in inhibiting the growth of Mycobacterium tuberculosis. nih.gov
| Enzyme Target | Type of Inhibition | Key Findings |
| Xanthine Oxidase | Mixed-type | Pyrazole derivatives show potent inhibition, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.govnih.govnbuv.gov.ua |
| Arylamine N-acetyltransferase | Specific Inhibition | 3,5-diaryl-1H-pyrazoles act as specific inhibitors of prokaryotic NAT enzymes. nih.gov |
Protein-Ligand Binding Interactions and Molecular Docking Simulations
Molecular docking is a computational technique extensively used to predict the binding modes and affinities of small molecules to biological targets. eurasianjournals.comexplorationpub.com This method provides valuable insights into the specific interactions that govern the formation of a stable protein-ligand complex. ijpbs.com
For pyrazole derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action at a molecular level. For instance, in the context of xanthine oxidase inhibition, docking simulations revealed that the carboxylic group of a pyrazolone inhibitor can form a salt bridge with Arg880 and a hydrogen bond with Thr1010 in the enzyme's active site, which are key for stabilizing the enzyme-inhibitor complex. nbuv.gov.ua Similarly, docking studies of pyrazole derivatives as inhibitors of the Rearranged during Transfection (RET) kinase, a target in cancer therapy, have identified crucial hydrophobic and hydrogen bond interactions within the active site. nih.gov These computational approaches, often complemented by molecular dynamics simulations, help in understanding the dynamic behavior and conformational stability of the ligand within the binding pocket. eurasianjournals.comnih.gov
The insights gained from these simulations are crucial for structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and selectivity. explorationpub.comnih.gov For example, based on docking results, novel pyrazole derivatives have been designed with predicted higher inhibitory activity against their target proteins. nih.gov
| Target Protein | Key Interacting Residues (Example) | Significance of Interaction |
| Xanthine Dehydrogenase | Arg880, Thr1010 | Formation of salt bridge and hydrogen bonds, stabilizing the enzyme-inhibitor complex. nbuv.gov.ua |
| RET Kinase | - | Identification of key hydrophobic and hydrogen bond interactions for inhibitor binding. nih.gov |
| Dehydrogenase | ILE 269, VAL 203, GLY 202, PRO 295, ARG 47 | Observation of similar binding modes for pyrazole-containing compounds. nih.gov |
Exploration of Cellular Level Mechanistic Responses
The cellular responses to this compound derivatives are multifaceted, with research pointing towards the induction of programmed cell death pathways.
Apoptosis and Autophagy Pathway Activation:
Derivatives of this phenolic pyrazole can trigger apoptosis, a primary mechanism of controlled cell death, which is crucial in the context of cancer therapy. nih.gov For instance, certain quinazoline (B50416) derivatives featuring a 1-methyl-1H-pyrazol-4-yl moiety have been shown to be potent, selective, and orally active inhibitors of Aurora kinase B (AURKB), a key regulator of cell division. nih.gov Inhibition of AURKB disrupts the cell cycle, leading to apoptosis in cancer cells. nih.gov
Furthermore, the formation of autophagosomes has been observed in cells treated with nanoparticles loaded with platinum (IV) prodrugs, suggesting an interplay between apoptosis and autophagy. nih.gov While apoptosis appears to be the primary mode of cell death induced by some of these complex systems, the observation of autophagy indicates a complex cellular response to the induced stress. nih.gov
Mechanistic Insights into Antimicrobial Action
Pyrazole derivatives are recognized for their broad-spectrum antimicrobial properties, targeting various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial efficacy of pyrazole-containing compounds is often enhanced when combined with other heterocyclic structures. nih.gov
For example, a series of 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol derivatives demonstrated significant antimicrobial activity. jpionline.org The mechanism of action for many pyrazole derivatives is still under investigation, but it is believed to involve the disruption of essential bacterial processes. nih.gov The metabolic stability of the pyrazole nucleus makes it an attractive scaffold for the development of novel antibiotics to combat drug-resistant bacteria. nih.gov
Antioxidant Mechanisms at a Molecular Level
The phenolic moiety in this compound is a key contributor to its antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals, thereby protecting against oxidative stress. frontiersin.orgresearchgate.netdntb.gov.ua
Radical Scavenging Pathways:
The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, a process known as the hydrogen atom transfer (HAT) mechanism. frontiersin.org This action neutralizes the radical and interrupts the oxidative chain reaction. frontiersin.orgresearchgate.net The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant efficiency and is influenced by resonance stabilization over the aromatic ring. scienceopen.com
Quantitative structure-activity relationship (QSAR) studies have shown that the antioxidant capacity is significantly influenced by the number and position of hydroxyl groups and other substituents on the phenolic ring. frontiersin.orgresearchgate.netscienceopen.com For instance, the presence of additional hydroxyl groups can enhance the radical scavenging activity. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) and Rational Molecular Design
The biological activity of this compound derivatives is intrinsically linked to their molecular structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
Computational Approaches to SAR Analysis and Lead Optimization
Computational methods, such as quantum chemical modeling and QSAR, are invaluable tools in the study of phenolic antioxidants and other biologically active molecules. scienceopen.com These approaches provide insights into the mechanisms of action and help identify key molecular descriptors that govern the activity of these compounds. scienceopen.com For example, density functional theory (DFT) calculations have been used to study the properties of pyrazole derivatives, indicating their potential as nonlinear optical (NLO) materials and their excellent antioxidant and anti-inflammatory properties. nih.gov
In the development of Aurora kinase B inhibitors, SAR studies guided the design of new quinazoline derivatives with improved membrane penetration and oral bioavailability. nih.gov
Design Strategies for Modulating Molecular Functionality and Specificity
The modular nature of the this compound scaffold allows for systematic modifications to fine-tune its properties. Design strategies often involve:
Substitution on the Phenolic Ring: Introducing electron-donating or electron-withdrawing groups can modulate the antioxidant potential and other biological activities.
Modification of the Pyrazole Ring: Altering the substituents on the pyrazole ring can influence the compound's binding affinity and selectivity for specific biological targets.
Hybridization with Other Pharmacophores: Combining the pyrazole-phenol scaffold with other heterocyclic systems, such as thiazole (B1198619) or triazole, has been shown to yield compounds with potent antimicrobial activities. nih.gov
Integration in Functional Materials Science
The unique electronic and optical properties of pyrazole derivatives make them promising candidates for applications in materials science.
For instance, the synthesis of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline has been reported, highlighting the use of pyrazole-containing ligands in coordination chemistry and the development of novel materials. mdpi.com The ability of these compounds to form distinct polymorphs with different intermolecular interactions opens up possibilities for creating materials with tunable solid-state properties. mdpi.com Furthermore, some pyrazoline derivatives have been investigated for their nonlinear optical (NLO) properties, suggesting their potential use in optoelectronic devices. nih.gov
Development of Non-Linear Optical (NLO) Materials
The quest for advanced materials with significant non-linear optical (NLO) properties has led researchers to explore various organic molecules, with pyrazole derivatives emerging as a promising class of compounds. The unique electronic characteristics of the pyrazole ring, combined with the potential for extensive molecular engineering, make them ideal candidates for NLO applications. The NLO response of these materials is primarily governed by their molecular hyperpolarizability, which can be fine-tuned by introducing different substituent groups.
Research into a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives has provided valuable insights into their NLO potential. nih.gov Computational studies, specifically using density functional theory (DFT), have been employed to predict the geometric parameters, vibrational frequencies, and electronic properties of these compounds. nih.gov The calculated hyperpolarizability of these derivatives was found to be significantly higher than that of urea, a standard NLO material, indicating their potential for practical applications. nih.gov The presence of electron-withdrawing groups, such as the nitro group (NO2), was shown to enhance the NLO properties of these pyrazole derivatives. nih.gov
The table below summarizes the calculated hyperpolarizability values for a selection of these pyrazole derivatives, highlighting the impact of substituent positioning on their NLO response.
| Compound | Hyperpolarizability (x 10⁻³⁰ esu) |
| M1 | 5.21 |
| M2 | 7.26 |
| M6 | Data not available |
Table 1: Calculated hyperpolarizability of select pyrazole derivatives. The higher the value, the stronger the NLO response. M1, M2, and M6 represent different substitution patterns on the pyrazole core structure. nih.gov
These findings underscore the importance of strategic molecular design in the development of novel pyrazole-based NLO materials. The ability to tailor their electronic and optical properties through chemical modification opens up new avenues for the creation of high-performance components for optical communications, data storage, and other photonic technologies.
Photochromic Systems and Their Molecular Basis
Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key property for the development of molecular switches and optical data storage systems. Derivatives of this compound, particularly those based on the pyrazolone scaffold, have demonstrated promising photochromic behavior in the solid state.
A study on 1-phenyl-3-methyl-4-(3-fluorobenzal)-5-hydroxypyrazole 4-phenylthiosemicarbazones revealed their ability to undergo reversible color changes upon irradiation with UV and visible light. rsc.org The photochromic properties, kinetics, and fatigue resistance of these compounds were investigated using time-dependent UV-Vis absorption spectroscopy. rsc.org The results indicated that the electron-withdrawing nature of the substituents on the phenyl group at the 4-position of the pyrazolone ring played a crucial role in enhancing their photochromic performance and fatigue resistance. rsc.org
The underlying mechanism for this photochromism is attributed to an intra/intermolecular proton transfer. rsc.org This process is further supported by single-crystal X-ray diffraction and FT-IR analyses. rsc.org Another investigation into a novel photochromic compound, 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydoxypyrazole 4-phenylsemicarbazide, also pointed to tautomerization between the enol (E-form) and keto (K-form) structures, driven by intermolecular and intramolecular proton transfer, as the basis for its photochromic behavior. researchgate.net
The table below details the photochromic behavior of a pyrazolone derivative in its crystalline state and when incorporated into a hydroxypropylmethylcellulose (B13716658) (HPMC) composite film.
| System | Irradiation | Observation |
| Crystalline Powder | UV light | Color change |
| Heating at 120°C | Reversible bleaching | |
| HPMC Composite Film | UV light | Reversible photochromic reaction |
| Heating | Rapid thermal bleaching |
Table 2: Photochromic behavior of 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydoxypyrazole 4-phenylsemicarbazide. The data demonstrates the retention of photochromic properties in a polymer matrix, which is crucial for practical applications. researchgate.net
The development of such solid-state photochromic materials is of significant interest for their potential use in photoactive devices.
Luminescent Properties and Material Development for Optoelectronic Applications
Derivatives of this compound are also being explored for their luminescent properties, which are vital for the development of materials for optoelectronic applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The combination of the pyrazole moiety with other functional groups can lead to compounds with enhanced photophysical properties, including strong fluorescence and high quantum yields.
The synthesis of pyrazole derivatives as chemosensors for metal ions is a particularly active area of research. nih.gov These molecules are designed to exhibit a change in their fluorescence upon binding to a specific metal ion, allowing for its detection. For instance, an acylhydrazone derivative containing a pyridine–pyrazole core has been developed as a selective fluorescent chemosensor for Al³⁺. nih.gov The chemosensor itself has low fluorescence, but upon complexation with Al³⁺, a significant increase in fluorescence intensity at 468 nm is observed. nih.gov
Another example is a coumarin–pyrazole derivative designed for the detection of Cr³⁺. nih.gov This compound exhibits a broad absorbance maximum at 446 nm in DMSO. nih.gov Upon the addition of Cr³⁺, the absorption peak shifts to 409 nm, a new band appears at 575 nm, and the solution's color changes from fluorescent green to yellow. nih.gov
The table below summarizes the luminescent properties of two pyrazole-based chemosensors.
| Chemosensor | Target Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation |
| Pyridine–pyrazole acylhydrazone derivative | Al³⁺ | 400 | 468 | Fluorescence increase |
| Coumarin–pyrazole derivative | Cr³⁺ | Not specified | Not specified | Color change from fluorescent green to yellow |
Table 3: Luminescent response of pyrazole-based chemosensors to specific metal ions. These examples highlight the potential of pyrazole derivatives in the development of selective and sensitive detection methods. nih.gov
The development of novel pyrazole derivatives with tailored luminescent properties is a key step towards the creation of advanced materials for a wide range of optoelectronic applications, from environmental monitoring to next-generation displays.
Conclusion and Future Perspectives in the Research of 4 3 Methyl 1h Pyrazol 1 Yl Phenol
Synthesis and Characterization Advancements
The synthesis of N-arylpyrazoles is well-established, with primary methods often involving the condensation reaction between a hydrazine (B178648) derivative and a β-dicarbonyl compound or its equivalent. For 4-(3-methyl-1H-pyrazol-1-yl)phenol, a logical synthetic route would involve the reaction of 4-hydrazinophenol with a 1,3-dicarbonyl compound like acetylacetone. Alternative advanced methods reported for similar structures include multi-component reactions and C-F activation strategies, which can offer improved yields and efficiency. mdpi.comnih.gov For instance, the synthesis of 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved through a three-component reaction at room temperature, highlighting a move towards more sustainable and efficient synthetic protocols. nih.gov
Once synthesized, the comprehensive characterization of this compound would be crucial. Standard spectroscopic techniques are indispensable for structural elucidation.
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Expected Features | Purpose |
| ¹H NMR | Signals for the methyl group, distinct aromatic protons on the phenol (B47542) ring, pyrazole (B372694) ring protons, and a characteristic broad singlet for the phenolic -OH. | Confirms the connectivity and chemical environment of all hydrogen atoms. |
| ¹³C NMR | Resonances for the methyl carbon, aromatic and pyrazole carbons, including the carbon atom bearing the hydroxyl group. | Verifies the carbon framework of the molecule. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (phenol), C=C stretching (aromatic rings), and C=N stretching (pyrazole ring). | Identifies key functional groups present in the structure. mdpi.com |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀N₂O). | Determines the molecular weight and helps confirm the molecular formula. mdpi.com |
| X-ray Crystallography | Provides precise bond lengths, bond angles, and details on intermolecular interactions in the solid state. | Offers definitive proof of structure and insights into crystal packing and hydrogen bonding. researchgate.net |
Advancements in these characterization techniques, particularly single-crystal X-ray diffraction, have been vital in understanding the solid-state structures of related pyrazole derivatives, revealing details about hydrogen bonding and π–π stacking interactions that govern their supramolecular assembly. researchgate.netnih.gov
Computational Insights into Molecular Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the behavior of pyrazole derivatives. researchgate.net For a molecule like this compound, DFT calculations can provide deep insights into its electronic structure, reactivity, and potential applications. nih.gov
Key areas of computational investigation include:
Molecular Geometry Optimization: Predicting the most stable conformation, including bond lengths and the dihedral angle between the pyrazole and phenol rings. researchgate.net
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔEg) between them is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the phenolic oxygen and the pyrazole nitrogen atoms are expected to be key sites for electrophilic attack and coordination.
Molecular Dynamics (MD) Simulations: These simulations can model the behavior of the molecule over time, providing insights into its interactions with solvents or biological macromolecules, such as its potential as a quorum-sensing inhibitor. biomedpharmajournal.org
Studies on analogous compounds have successfully used these methods to rationalize reaction mechanisms and predict properties like non-linear optical (NLO) activity. mdpi.comnih.gov
Promising Avenues in Coordination Chemistry and Materials Science
The structure of this compound makes it an excellent candidate for a versatile ligand in coordination chemistry. It possesses multiple coordination sites: the 'pyridinic' nitrogen atom of the pyrazole ring and the phenolic oxygen atom upon deprotonation. This dual functionality allows it to act as a bidentate ligand or as a bridging ligand to form polynuclear metal complexes.
The field of tris(pyrazolyl)methane (Tpm) and tris(pyrazolyl)borate (Tp) ligands is well-developed, and these "scorpionate" ligands are celebrated for their ability to form stable complexes with a wide range of metals. mdpi.comnih.gov By analogy, this compound could serve as a valuable building block for designing new ligand systems. Future research could focus on synthesizing its metal complexes and exploring their catalytic, magnetic, or photoluminescent properties. In materials science, the directed intermolecular interactions, such as the O-H···N hydrogen bonds, could be exploited to construct supramolecular architectures like metal-organic frameworks (MOFs) with potential applications in gas storage or separation.
Emerging Directions in Molecular Interactions and Sensing Applications
The hydrogen bonding capabilities of this compound are central to its potential in molecular recognition and sensing. The phenolic -OH group is a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring is an effective hydrogen bond acceptor. This donor-acceptor character could be harnessed to design chemosensors.
For example, the interaction of the phenol group with specific anions could lead to a detectable change in its photophysical properties (e.g., a colorimetric or fluorescent response). Crystal structure analysis of related compounds like 4-[tris(1H-pyrazol-1-yl)methyl]phenol has shown the formation of dimers through strong intermolecular O—H⋯N hydrogen bonds. nih.gov This predictable self-assembly is a foundational principle of crystal engineering and can be leveraged to create functional materials. Future work could explore the binding affinity of this compound for various ions and small molecules, paving the way for its use in chemical sensing applications.
Remaining Challenges and Future Research Directions in the Field
Despite the promise held by this compound, a significant challenge is the lack of dedicated research on this specific molecule. Most of the current understanding is inferred from studies on related pyrazole derivatives. Therefore, the most crucial future direction is the systematic investigation of the compound itself.
Table 2: Key Future Research Goals
| Research Area | Objective | Potential Impact |
| Synthesis Optimization | Develop and optimize a high-yield, scalable synthesis for this compound. | Enable widespread availability for further research and application development. |
| Coordination Chemistry | Synthesize and characterize a series of its transition metal and lanthanide complexes. | Discovery of new catalysts, single-molecule magnets, or luminescent materials. |
| Materials Science | Utilize the compound as a building block for creating polymers, MOFs, or other functional materials. | Development of novel materials with tailored properties for specific applications. |
| Photophysical Studies | Thoroughly investigate its absorption and emission properties and explore its potential as a fluorescent sensor. | Creation of new chemosensors for environmental or biological monitoring. |
| Biological Screening | Evaluate its activity in relevant biological assays, leveraging the known pharmacological importance of the pyrazole scaffold. | Identification of new lead compounds for drug discovery. |
Q & A
Q. What are the common synthetic routes for preparing 4-(3-methyl-1H-pyrazol-1-yl)phenol?
A modified Baker-Venkataram rearrangement or cyclocondensation of phenyl hydrazine with β-diketones is commonly employed. For example, refluxing 1-(2-hydroxyphenyl)-3-methylpropane-1,3-dione with phenyl hydrazine in ethanol/acetic acid (7:3 v/v) yields the target compound after purification via silica gel chromatography and recrystallization . The Mannich reaction is another viable route, where the phenolic hydroxyl group reacts with formaldehyde and secondary amines to form methylene-bridged derivatives . Post-synthesis, characterization via /-NMR, FTIR, and X-ray crystallography is critical to confirm structural identity .
Q. How can the purity and structural identity of this compound be verified?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Structural confirmation requires spectroscopic methods:
- FTIR to identify O–H (3200–3600 cm), C=N (1600–1650 cm), and aromatic C–H stretches .
- Single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and intermolecular interactions. For example, dihedral angles between the pyrazole and phenol rings (~16–52°) and O–H···N hydrogen bonds (2.60–2.70 Å) stabilize the crystal lattice . Refinement via SHELXL (using SHELX-97) ensures accuracy in structural parameters .
Advanced Research Questions
Q. What strategies are effective for resolving data contradictions in the crystal structure determination of derivatives?
Contradictions in lattice parameters or hydrogen bonding networks can arise from twinning, disordered solvent, or pseudo-symmetry. Strategies include:
- Multi-software validation : Compare refinement results from SHELXL and OLEX2, supplemented by ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding .
- High-resolution data : Collect data at low temperature (e.g., 173 K) to reduce thermal motion artifacts, as demonstrated in studies of analogous pyrazole sulfonamides .
- Hydrogen bond analysis : Apply graph-set notation (e.g., ) to classify intermolecular interactions and identify packing motifs .
Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?
The phenolic O–H group acts as a hydrogen bond donor to pyrazole N atoms or acceptor sites on adjacent molecules, forming chains or sheets. For instance:
- In 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol, an O–H···N bond (2.72 Å) creates a chain motif along the b-axis .
- Graph-set analysis (e.g., ) can reveal cyclic dimerization or ladder-like networks, which influence solubility and mechanical stability . Computational tools like CrystalExplorer aid in quantifying interaction energies (e.g., electrostatic vs. dispersion contributions).
Q. What computational methods are recommended for studying the electronic properties of this compound?
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to calculate frontier orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Fukui indices for reactivity prediction. Compare results with SCXRD-derived bond lengths (e.g., C–N = 1.34–1.38 Å) to validate models .
- Molecular docking : Screen interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina, leveraging the pyrazole ring’s coordination potential .
- TD-DFT : Simulate UV-Vis spectra (e.g., π→π* transitions at ~300 nm) and correlate with experimental data to assess solvatochromic effects .
Methodological Notes
- Crystallography : Use SHELXD for phase problem resolution and SHELXL for refinement, with < 0.05 and < 0.15 as convergence criteria .
- Safety : Handle the compound in a fume hood due to risks of skin/eye irritation (GHS07) .
- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
